molecular formula C8H14O2 B13150700 2-Methylheptane-3,5-dione CAS No. 7424-53-5

2-Methylheptane-3,5-dione

Cat. No.: B13150700
CAS No.: 7424-53-5
M. Wt: 142.20 g/mol
InChI Key: VVALZQWOQKHDIM-UHFFFAOYSA-N
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Description

2-Methylheptane-3,5-dione is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylheptane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-heptene with ozone, followed by reductive workup to yield the diketone. Another method includes the oxidation of 2-methylheptane using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of 2-methylheptane under controlled conditions, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or alcohols, depending on the reagent used.

Scientific Research Applications

2-Methylheptane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylheptane-3,5-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its diketone structure allows it to participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with similar reactivity but different steric properties.

    2-Methylhexane-3,5-dione: A shorter-chain analogue with comparable chemical behavior.

    3-Methylheptane-2,4-dione: An isomer with different positioning of the methyl and ketone groups.

Uniqueness

2-Methylheptane-3,5-dione is unique due to its specific molecular structure, which provides distinct steric and electronic properties. These characteristics make it particularly useful in certain chemical reactions and industrial applications where other diketones may not perform as effectively.

Properties

CAS No.

7424-53-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylheptane-3,5-dione

InChI

InChI=1S/C8H14O2/c1-4-7(9)5-8(10)6(2)3/h6H,4-5H2,1-3H3

InChI Key

VVALZQWOQKHDIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C(C)C

Origin of Product

United States

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